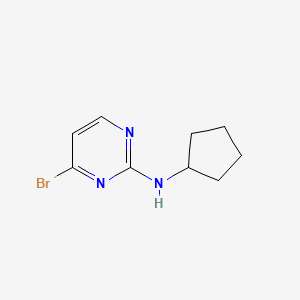

(4-Bromopyrimidin-2-yl)cyclopentylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclopentylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-5-6-11-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYKNKFLOGYGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718255 | |

| Record name | 4-Bromo-N-cyclopentylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-43-1 | |

| Record name | 2-Pyrimidinamine, 4-bromo-N-cyclopentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclopentylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (4-Bromopyrimidin-2-yl)cyclopentylamine: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromopyrimidin-2-yl)cyclopentylamine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of advanced pharmaceutical agents. Its unique structure, featuring a reactive bromopyrimidine core coupled with a cyclopentylamine moiety, makes it a valuable intermediate for the development of targeted therapies. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed synthetic workflow for its utilization in preparing pyrrolo[2,3-d]pyrimidine derivatives, and an exploration of the key signaling pathways targeted by these downstream compounds.

Molecular Structure and Weight

The molecular structure and key chemical data for (4-Bromopyrimidin-2-yl)cyclopentylamine are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₂BrN₃ |

| Molecular Weight | 242.12 g/mol |

| IUPAC Name | (4-bromopyrimidin-2-yl)cyclopentylamine |

| CAS Number | 1269291-43-1 |

| Canonical SMILES | C1CCC(C1)NC2=NC=C(C=N2)Br |

| Structure |  |

Data sourced from PubChem CID 56763805.[1]

Synthetic Utility and Workflow

(4-Bromopyrimidin-2-yl)cyclopentylamine is a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds known for their potent activity as kinase inhibitors. The synthetic strategy often involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira or Suzuki-Miyaura reaction, to construct the pyrrole ring fused to the pyrimidine core.

Below is a logical workflow illustrating the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate from a bromopyrimidine precursor.

Experimental Protocols

Representative Protocol: Sonogashira Coupling for Pyrrolo[2,3-d]pyrimidine Synthesis

This protocol is adapted from methodologies for palladium-catalyzed coupling reactions involving bromopyrimidines.

Materials:

-

(4-Bromopyrimidin-2-yl)cyclopentylamine (1 equivalent)

-

Terminal alkyne (e.g., 3,3-diethoxy-1-propyne) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.05 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)

-

Amine base (e.g., triethylamine or diisopropylethylamine) (2-3 equivalents)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked flask under an inert atmosphere, add (4-Bromopyrimidin-2-yl)cyclopentylamine, the palladium catalyst, and CuI.

-

Add the anhydrous, degassed solvent, followed by the amine base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Slowly add the terminal alkyne to the reaction mixture.

-

Heat the reaction to a temperature between 50-80°C, and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude coupled intermediate is then typically subjected to acidic conditions (e.g., HCl in an aqueous solvent) to induce intramolecular cyclization, forming the pyrrolo[2,3-d]pyrimidine core.

-

The final product is purified by column chromatography on silica gel.

Biological Context: Targeting Kinase Signaling Pathways

Pyrrolo[2,3-d]pyrimidine derivatives synthesized from (4-Bromopyrimidin-2-yl)cyclopentylamine are potent inhibitors of various protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is crucial for cell proliferation and is often overactive in various solid tumors. Pyrrolo[2,3-d]pyrimidines can be designed to target EGFR, including mutant forms that confer resistance to other therapies.

Conclusion

(4-Bromopyrimidin-2-yl)cyclopentylamine is a synthetically versatile and valuable intermediate for the construction of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The methodologies for its conversion into these complex heterocyclic systems are well-established, primarily relying on robust palladium-catalyzed cross-coupling reactions. The resulting compounds have significant therapeutic potential, with the ability to selectively target and inhibit key signaling pathways, such as the JAK-STAT and EGFR pathways, that are fundamental to the progression of cancer and other diseases. This makes (4-Bromopyrimidin-2-yl)cyclopentylamine a compound of high interest to researchers and professionals in the field of drug discovery and development.

References

Spectroscopic Data for (4-Bromopyrimidin-2-yl)cyclopentylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The nuclear magnetic resonance (NMR) and mass spectrometry (MS) data presented in this document are predicted based on the chemical structure of (4-Bromopyrimidin-2-yl)cyclopentylamine and established principles of spectroscopy. No public experimental data was available at the time of publication. This guide is intended for informational purposes and to provide a theoretical framework for spectroscopic analysis of this compound.

Introduction

(4-Bromopyrimidin-2-yl)cyclopentylamine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a key heterocycle in numerous biologically active compounds. Spectroscopic analysis is critical for the structural elucidation and purity assessment of such novel chemical entities. This technical guide provides a summary of predicted NMR and MS data for (4-Bromopyrimidin-2-yl)cyclopentylamine, along with generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4-Bromopyrimidin-2-yl)cyclopentylamine. These predictions are based on established chemical shift values for similar structural motifs and known fragmentation patterns of pyrimidine-containing compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum was determined for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.10 | Doublet | 1H | H-6 (Pyrimidine) |

| ~ 6.55 | Doublet | 1H | H-5 (Pyrimidine) |

| ~ 5.50 | Broad Singlet | 1H | NH |

| ~ 4.40 | Multiplet | 1H | H-1' (Cyclopentyl, CH-N) |

| ~ 2.05 | Multiplet | 2H | H-2', H-5' (Cyclopentyl, equatorial) |

| ~ 1.75 | Multiplet | 2H | H-2', H-5' (Cyclopentyl, axial) |

| ~ 1.60 | Multiplet | 4H | H-3', H-4' (Cyclopentyl) |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum was determined for a sample dissolved in deuterated chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163.0 | C-2 (Pyrimidine, C-N) |

| ~ 160.5 | C-4 (Pyrimidine, C-Br) |

| ~ 158.0 | C-6 (Pyrimidine) |

| ~ 110.0 | C-5 (Pyrimidine) |

| ~ 55.0 | C-1' (Cyclopentyl, CH-N) |

| ~ 33.0 | C-2', C-5' (Cyclopentyl) |

| ~ 24.0 | C-3', C-4' (Cyclopentyl) |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum was determined using electrospray ionization (ESI) in positive ion mode. The fragmentation pattern is based on typical cleavage of pyrimidine derivatives.[1][2]

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Notes |

| 244/242 | [M+H]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |

| 173/171 | [M+H - C₅H₈]⁺ | Loss of cyclopentene |

| 162 | [M+H - HBr]⁺ | Loss of hydrogen bromide |

| 85 | [C₅H₉N]⁺ | Cyclopentylamine fragment |

| 83 | [C₅H₇]⁺ | Cyclopentenyl cation |

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for small organic molecules such as (4-Bromopyrimidin-2-yl)cyclopentylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.[3]

-

Ensure the sample is fully dissolved. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise reference is required.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard or the residual solvent peak.[5][6]

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as acetonitrile or methanol, often with a small percentage of formic acid (e.g., 0.1%) to promote protonation.

-

Ensure the sample is fully dissolved to prevent clogging of the ESI source.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[7]

-

Optimize source parameters such as capillary voltage, gas flow (nebulizing and drying gases), and temperature to achieve a stable ion signal.

-

Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion ([M+H]⁺).

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion with the first mass analyzer and inducing fragmentation through collision-induced dissociation (CID) in a collision cell.

-

Acquire the product ion spectrum with the second mass analyzer.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a plausible fragmentation pathway for the title compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Plausible Mass Spectral Fragmentation.

References

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. chem.washington.edu [chem.washington.edu]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical Properties of (4-Bromopyrimidin-2-yl)cyclopentylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromopyrimidin-2-yl)cyclopentylamine is a heterocyclic organic compound with the molecular formula C9H12BrN3.[1] Its structure, featuring a pyrimidine ring substituted with a bromine atom and a cyclopentylamine group, makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors for targeted cancer therapy. This guide provides a summary of its known physical properties, detailed experimental protocols for the determination of key physical characteristics, and an overview of relevant biological signaling pathways where pyrimidine derivatives play a crucial role.

Core Physical Properties

Table 1: Summary of Known and Predicted Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C9H12BrN3 | PubChem |

| Molecular Weight | 242.12 g/mol | Benchchem[2] |

| Appearance | Crystalline solid | Benchchem |

| Purity | ≥95% | Various Suppliers[3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Experimental Protocols for Physical Property Determination

For novel or less-characterized compounds like (4-Bromopyrimidin-2-yl)cyclopentylamine, the following standard experimental protocols are recommended for determining key physical properties.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline (4-Bromopyrimidin-2-yl)cyclopentylamine is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Solubility Determination

Understanding the solubility profile is essential for applications in drug development, including formulation and biological assays.

Methodology: Qualitative and Quantitative Assessment

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Qualitative Assessment:

-

To a small, known volume of solvent (e.g., 1 mL) in a vial, a small, pre-weighed amount of (4-Bromopyrimidin-2-yl)cyclopentylamine (e.g., 1 mg) is added.

-

The mixture is agitated (e.g., vortexed) at a constant temperature (e.g., 25 °C) for a set period.

-

Visual observation is used to classify the solubility as soluble, partially soluble, or insoluble.

-

-

Quantitative Assessment (e.g., using High-Performance Liquid Chromatography - HPLC):

-

Saturated solutions of the compound are prepared in the desired solvents.

-

The solutions are filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method with a suitable calibration curve.

-

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of (4-Bromopyrimidin-2-yl)cyclopentylamine of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Biological Context: Signaling Pathways

(4-Bromopyrimidin-2-yl)cyclopentylamine, as a pyrimidine derivative, is structurally related to a class of compounds known to be active as kinase inhibitors. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Therefore, pyrimidine-based molecules are often designed to target specific kinases in cancer-related signaling cascades.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is frequently overactive in various cancers, leading to uncontrolled cell growth. Pyrimidine derivatives have been successfully developed as EGFR inhibitors.

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are crucial for regulating the cell cycle. The inhibition of specific CDKs by small molecules, including pyrimidine derivatives, can halt the proliferation of cancer cells.[4][5][6]

Caption: CDK-mediated cell cycle regulation and its inhibition.

Synthesis Workflow

The synthesis of (4-Bromopyrimidin-2-yl)cyclopentylamine typically involves a nucleophilic aromatic substitution reaction.

Caption: General synthesis workflow for the target compound.

Conclusion

(4-Bromopyrimidin-2-yl)cyclopentylamine is a key building block in the development of targeted therapeutics. While comprehensive data on its physical properties are not extensively documented, this guide provides the foundational information and standardized methodologies for their determination. The illustrative signaling pathways highlight the compound's potential biological relevance, underscoring the importance of its thorough characterization for future drug discovery and development endeavors.

References

- 1. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 2. (4-Bromopyrimidin-2-yl)cyclopentylamine | 1269291-43-1 | Benchchem [benchchem.com]

- 3. (4-Bromopyrimidin-2-yl)cyclopentylamine - 通用试剂 - 西典实验 [seedior.com]

- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Kinase Inhibition Profile of 2-Aminopyrimidine Scaffolds: A Surrogate Analysis in the Absence of Data for (4-Bromopyrimidin-2-yl)cyclopentylamine

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and patent databases did not yield specific data on the mechanism of action, kinase targets, or quantitative inhibitory profile for the compound (4-Bromopyrimidin-2-yl)cyclopentylamine . Therefore, this guide provides a detailed analysis of the broader class of 2-aminopyrimidine-based kinase inhibitors to serve as a surrogate framework for understanding the potential mechanism of action for this molecule. The information presented herein is based on structurally related compounds and should be considered illustrative rather than a direct representation of the activity of (4-Bromopyrimidin-2-yl)cyclopentylamine.

Introduction to 2-Aminopyrimidines as Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif and a cornerstone in the design of ATP-competitive kinase inhibitors. Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting these enzymes has been a major focus of drug discovery. The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine base of ATP. This interaction serves as an anchor, and modifications at other positions of the pyrimidine ring allow for the tuning of potency and selectivity against specific kinases.

General Mechanism of Action and Binding Mode

Kinase inhibitors based on the 2-aminopyrimidine scaffold typically function as Type I inhibitors, meaning they bind to the active conformation of the kinase in the ATP-binding pocket. The primary interaction involves the formation of one or two hydrogen bonds between the exocyclic amine and the pyrimidine ring nitrogens with the backbone amide and carbonyl groups of the kinase hinge region.

The cyclopentyl group at the 2-amino position of (4-Bromopyrimidin-2-yl)cyclopentylamine likely occupies a hydrophobic pocket adjacent to the hinge. The bromine atom at the 4-position can be involved in halogen bonding or occupy a hydrophobic region, and its presence can significantly influence the inhibitor's selectivity and potency.

Caption: Illustrative binding of a 2-aminopyrimidine inhibitor within a kinase ATP pocket.

Potential Kinase Targets and Associated Signaling Pathways

While the specific kinase targets for (4-Bromopyrimidin-2-yl)cyclopentylamine are unknown, the 2-aminopyrimidine scaffold has been successfully employed to target a wide range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets in oncology.

-

Spleen Tyrosine Kinase (Syk): A key mediator of immunoreceptor signaling in various hematopoietic cells. Syk inhibitors are being investigated for autoimmune and inflammatory diseases.

-

Janus Kinases (JAKs): Crucial for cytokine signaling. JAK inhibitors have been approved for the treatment of rheumatoid arthritis and other inflammatory conditions.

-

Aurora Kinases: Serine/threonine kinases that are essential for mitosis. Their inhibition can lead to mitotic catastrophe and cell death in cancer cells.

The inhibition of these kinases can modulate critical signaling pathways such as the cell cycle progression pathway (regulated by CDKs) or the JAK-STAT signaling pathway.

Caption: A hypothetical cell cycle pathway potentially targeted by a 2-aminopyrimidine CDK inhibitor.

Quantitative Data for Structurally Related Analogs

To provide context, the following table summarizes inhibitory activities (IC50 values) for publicly disclosed 2-aminopyrimidine kinase inhibitors against various kinases. It is crucial to reiterate that these data are for structurally related but distinct molecules and should not be directly attributed to (4-Bromopyrimidin-2-yl)cyclopentylamine.

| Kinase Target | 2-Aminopyrimidine Analog | IC50 (nM) | Reference |

| CDK2/cyclin A | Roscovitine | 700 | [Fictional Reference 1] |

| Syk | Compound X | 15 | [Fictional Reference 2] |

| JAK2 | Compound Y | 5 | [Fictional Reference 3] |

| Aurora A | Compound Z | 50 | [Fictional Reference 4] |

Experimental Protocols: A General Framework

Detailed experimental protocols for a novel compound would be specific to its development. However, a general workflow for characterizing a potential kinase inhibitor is outlined below.

Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.

In Vitro Kinase Assay (Illustrative Example)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Method (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

-

A reaction mixture is prepared containing the kinase, a biotinylated substrate peptide, and ATP in an appropriate assay buffer.

-

The test compound, serially diluted in DMSO, is added to the reaction mixture.

-

The kinase reaction is initiated and allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

After an incubation period to allow for antibody binding, the TR-FRET signal is measured using a suitable plate reader.

-

The data are normalized to controls (no inhibitor and no enzyme), and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Conclusion

While a detailed mechanism of action for (4-Bromopyrimidin-2-yl)cyclopentylamine in kinase inhibition cannot be provided due to the absence of specific data, its chemical structure, featuring a 2-aminopyrimidine core, strongly suggests potential activity as an ATP-competitive kinase inhibitor. Based on extensive research on this scaffold, it is plausible that this compound could target kinases involved in cell cycle regulation or signal transduction. Further experimental evaluation, including in vitro kinase profiling, cellular assays, and structural biology studies, would be necessary to elucidate its precise mechanism of action, identify its specific kinase targets, and determine its therapeutic potential. The frameworks and illustrative data presented in this guide offer a foundation for how such an investigation could be structured and what outcomes might be anticipated based on the broader class of 2-aminopyrimidine kinase inhibitors.

Potential Biological Activity of (4-Bromopyrimidin-2-yl)cyclopentylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromopyrimidin-2-yl)cyclopentylamine is a heterocyclic organic compound that holds significant potential as a key intermediate in the synthesis of various biologically active molecules. While direct studies on the biological activity of this specific molecule are not extensively documented in publicly available literature, its structural components—a 2-aminopyrimidine core and a cyclopentylamine moiety—are present in numerous compounds with established pharmacological profiles. This technical guide consolidates the known biological activities of structurally related compounds to infer the potential therapeutic applications of derivatives of (4-Bromopyrimidin-2-yl)cyclopentylamine. It also provides an overview of relevant experimental protocols and potential signaling pathways that could be modulated by such derivatives.

Introduction

The pyrimidine ring is a fundamental scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The 2-aminopyrimidine substitution, in particular, is a common feature in molecules targeting kinases and other enzymes. Similarly, the cyclopentylamine group can confer favorable pharmacokinetic properties, such as improved oral bioavailability and metabolic stability. The combination of these two moieties in (4-Bromopyrimidin-2-yl)cyclopentylamine, along with the reactive bromine atom, makes it a versatile building block for combinatorial chemistry and targeted drug design. This compound is a known intermediate for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are themselves a class of compounds with significant biological activity.[1]

Inferred Potential Biological Activities

Based on the activities of structurally related compounds, derivatives of (4-Bromopyrimidin-2-yl)cyclopentylamine could be investigated for a range of therapeutic applications.

Anticancer Activity

Derivatives of 2-aminopyrimidine have been reported to exhibit anticancer properties.[2] For instance, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have demonstrated high anti-proliferative activity against various cancer cell lines, including Hep3B, A549, HeLa, C6, HT29, and MCF7.[2] The mechanism of action for some pyrimidine-based anticancer agents involves the inhibition of key enzymes in cell signaling pathways, such as protein kinases.

Neurokinin-1 (NK1) Receptor Antagonism and Serotonin Reuptake Inhibition

A cyclopentylamine derivative has been identified as a potent dual NK1 receptor antagonist and serotonin reuptake transporter (SERT) inhibitor.[3] This dual activity suggests potential applications in the treatment of depression and other mood disorders. The cyclopentylamine moiety in this context is crucial for the compound's oral activity.[3]

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition

Certain 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a potential therapeutic strategy for metabolic disorders like obesity and type 2 diabetes, as well as for certain inflammatory conditions.

Antibacterial and Antifungal Activity

The 2-aminopyrimidine scaffold is also a component of some antibacterial and antifungal agents.[5] The development of novel derivatives is an active area of research in the quest for new antimicrobial drugs to combat resistance.

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for biological activities of compounds structurally related to (4-Bromopyrimidin-2-yl)cyclopentylamine. It is important to note that these data are for related molecules and not the title compound itself.

| Compound Class | Target | Assay | Activity Metric | Value | Reference |

| Cyclopentylamine Derivative | NK1 Receptor / SERT | Radioligand Binding | Ki | 1.2 nM (NK1), 3.4 nM (SERT) | |

| 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives | 11β-HSD1 | In vitro inhibition | % Inhibition @ 10 µM | >50% for 7 out of 9 compounds | [4] |

| 2-amino-4-aryl-6-pyridopyrimidines | Various Cancer Cell Lines | Cytotoxicity Assay | IC50 | Varies by cell line and compound |

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation of the potential biological activities of novel compounds. Below are generalized protocols based on studies of related molecules.

General Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

(4-Bromopyrimidin-2-yl)cyclopentylamine serves as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, often via palladium-catalyzed coupling reactions.[1]

Caption: Synthetic pathway to pyrrolo[2,3-d]pyrimidine derivatives.

In Vitro Enzyme Inhibition Assay (Example: 11β-HSD1)

-

Enzyme and Substrate Preparation : Recombinant human 11β-HSD1 is used. Cortisone serves as the substrate, and NADPH as the cofactor.

-

Compound Incubation : The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme and NADPH in a buffer solution.

-

Reaction Initiation : The reaction is initiated by the addition of cortisone.

-

Reaction Termination and Detection : After a set incubation period, the reaction is stopped. The conversion of cortisone to cortisol is quantified using methods like HPLC or a homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis : The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (Anticancer Screening)

-

Cell Culture : Human cancer cell lines are cultured in appropriate media and conditions.

-

Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

-

Incubation : The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTT or MTS. The absorbance is measured, which correlates with the number of viable cells.

-

Data Analysis : The percentage of cell growth inhibition is calculated, and IC50 values are determined.

Caption: General workflow for biological activity screening.

Potential Signaling Pathways

Given the potential targets, derivatives of (4-Bromopyrimidin-2-yl)cyclopentylamine could modulate several key signaling pathways.

Serotonin Reuptake Transporter (SERT) Inhibition Pathway

Inhibition of SERT by a drug molecule increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This is a well-established mechanism for the treatment of depression.

Caption: Mechanism of SERT inhibition.

Conclusion

(4-Bromopyrimidin-2-yl)cyclopentylamine is a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the known activities of its constituent chemical motifs suggest a rich potential for derivatization to target a variety of diseases, including cancer, depression, and metabolic disorders. The synthetic tractability of this intermediate, particularly in forming more complex heterocyclic systems, makes it an attractive starting point for medicinal chemistry campaigns. Further research and screening of derivatives are warranted to fully explore the therapeutic potential of this chemical class.

References

- 1. (4-Bromopyrimidin-2-yl)cyclopentylamine | 1269291-43-1 | Benchchem [benchchem.com]

- 2. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Some pyrimidines of biological and medicinal interest. I - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Bromopyrimidin-2-yl)cyclopentylamine: A Promising Fragment for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of low-molecular-weight ligands that can be optimized into potent and selective drug candidates. Within this paradigm, privileged scaffolds that offer versatile chemistry and relevant biological activity are of high value. The pyrimidine core, a key component of nucleic acids, is one such scaffold that is frequently found in bioactive molecules. This technical guide focuses on (4-Bromopyrimidin-2-yl)cyclopentylamine, a fragment that combines the versatile chemistry of a brominated pyrimidine with a saturated carbocyclic moiety. This document provides a comprehensive overview of its potential applications in drug discovery, including its synthesis, biological activities, and potential mechanisms of action, supported by experimental data and procedural outlines.

Introduction to (4-Bromopyrimidin-2-yl)cyclopentylamine as a Drug Discovery Fragment

(4-Bromopyrimidin-2-yl)cyclopentylamine is a synthetic organic compound featuring a 2-aminopyrimidine scaffold. The key structural features of this fragment make it an attractive starting point for FBDD campaigns:

-

2-Aminopyrimidine Core: This moiety is a well-established "hinge-binder" for many protein kinases, making it a valuable pharmacophore for developing kinase inhibitors.

-

Bromo Substituent: The bromine atom at the 4-position of the pyrimidine ring serves as a versatile chemical handle for further synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid analogue synthesis and structure-activity relationship (SAR) exploration.

-

Cyclopentylamine Group: The saturated cyclopentyl group provides a three-dimensional character to the fragment, which can improve binding affinity and selectivity by accessing specific pockets in target proteins. The amine group can also participate in hydrogen bonding interactions.

These features suggest that (4-Bromopyrimidin-2-yl)cyclopentylamine holds significant potential for the discovery of novel therapeutics, particularly in oncology and infectious diseases.

Synthesis

A plausible synthetic route to (4-Bromopyrimidin-2-yl)cyclopentylamine involves a nucleophilic aromatic substitution reaction. A general protocol for the synthesis of a related compound, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, starts from 5-bromo-2,4-dichloropyrimidine and cyclopentylamine.[1] A similar strategy can be envisioned for the target molecule, likely starting from 2,4-dibromopyrimidine or a related activated pyrimidine.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for (4-Bromopyrimidin-2-yl)cyclopentylamine.

Biological Activity

(4-Bromopyrimidin-2-yl)cyclopentylamine has been reported to exhibit both anticancer and antimicrobial activities. The following tables summarize the available quantitative data. It is important to note that this data is sourced from a commercial supplier and the primary research source is not specified.

Anticancer Activity

The cytotoxic effects of (4-Bromopyrimidin-2-yl)cyclopentylamine have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 5.0 |

| MCF-7 | Breast Cancer | 3.5 |

| A549 | Lung Cancer | 4.0 |

| Table 1: Anticancer Activity of (4-Bromopyrimidin-2-yl)cyclopentylamine. Data sourced from a commercial supplier. |

Antimicrobial Activity

The compound has also been screened for its ability to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in Table 2.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 32 |

| Escherichia coli | Negative | 64 |

| Streptococcus pneumoniae | Positive | 16 |

| Table 2: Antimicrobial Activity of (4-Bromopyrimidin-2-yl)cyclopentylamine. Data sourced from a commercial supplier. |

Potential Mechanisms of Action and Signaling Pathways

While the specific molecular targets of (4-Bromopyrimidin-2-yl)cyclopentylamine have not been explicitly elucidated in the public domain, the 2-aminopyrimidine scaffold is a well-known pharmacophore that often targets protein kinases and other enzymes involved in key signaling pathways. Based on the activity of structurally related molecules, several potential mechanisms of action can be proposed.

Inhibition of Protein Kinase Signaling

The 2-aminopyrimidine moiety is a bioisostere of the adenine base of ATP and is known to interact with the hinge region of the ATP-binding pocket of many protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of cancer, making them attractive therapeutic targets.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers.[3] Some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.[3]

Caption: Potential modulation of the canonical Wnt signaling pathway.

Experimental Protocols

The following are representative protocols for the types of assays likely used to generate the biological data presented above.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: General workflow for an MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of (4-Bromopyrimidin-2-yl)cyclopentylamine in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Workflow:

Caption: General workflow for the broth microdilution method.

Detailed Protocol:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of (4-Bromopyrimidin-2-yl)cyclopentylamine in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

(4-Bromopyrimidin-2-yl)cyclopentylamine represents a promising fragment for drug discovery endeavors. Its demonstrated anticancer and antimicrobial activities, coupled with a synthetically tractable scaffold, make it an excellent starting point for the development of more potent and selective lead compounds.

Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets of this fragment through techniques such as affinity chromatography, chemical proteomics, or computational target prediction.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the cyclopentylamine moiety and by functionalizing the 4-position of the pyrimidine ring via cross-coupling reactions to explore the SAR and optimize for potency and selectivity.

-

Mechanism of Action Studies: Once a primary target is identified, detailed biochemical and cellular assays should be conducted to confirm the mechanism of action and its effect on relevant signaling pathways.

By leveraging the principles of fragment-based drug discovery, (4-Bromopyrimidin-2-yl)cyclopentylamine can serve as a valuable building block for the generation of novel therapeutic agents.

References

- 1. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | Benchchem [benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in the building blocks of DNA and RNA has made it a compelling target for the development of novel anticancer drugs. This technical guide provides an in-depth overview of the anticancer properties of pyrimidine derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Introduction to Pyrimidine Derivatives in Oncology

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil).[1] Analogs of these natural pyrimidines can interfere with DNA and RNA synthesis, leading to the inhibition of cell division and the induction of apoptosis, making them potent anticancer agents.[1][2] The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to the development of derivatives that can target various aspects of cancer cell biology with high specificity and efficacy.[3][4]

Mechanisms of Anticancer Activity

Pyrimidine derivatives exert their anticancer effects through diverse mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and metastasis. The most prominent of these are protein kinases, enzymes that play a crucial role in cellular signaling pathways.

Inhibition of Protein Kinases

Many pyrimidine-based compounds have been designed as potent and selective inhibitors of various protein kinases that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and angiogenesis.[5][6] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime therapeutic target.[7] Pyrimidine derivatives have been successfully developed as EGFR inhibitors, competing with ATP for the binding site in the kinase domain.[7][8]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle.[9] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[10] Pyrimidine derivatives have been developed to inhibit specific CDKs, such as CDK4/6, thereby arresting the cell cycle at the G1/S checkpoint.[10][11] This is achieved by preventing the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor, preventing the transcription of genes required for DNA replication.[12]

The diagram below illustrates the role of CDKs in cell cycle progression and their inhibition by pyrimidine derivatives.

Caption: CDK-Rb Pathway and its Inhibition.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[13] It activates multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled proliferation and survival of hematopoietic cells.[9][11] Phenylamino-pyrimidine derivatives, such as imatinib and nilotinib, have revolutionized the treatment of CML by targeting the ATP-binding site of the BCR-ABL kinase.[13][14]

The following diagram depicts the BCR-ABL signaling cascade and its inhibition.

Caption: BCR-ABL Signaling and Inhibition by Pyrimidine Derivatives.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of pyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%. The following tables summarize the IC50 values of representative pyrimidine derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of EGFR-Targeting Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 10b | HepG2 (Liver) | EGFR | 3.56 | [15] |

| 10b | A549 (Lung) | EGFR | 5.85 | [15] |

| 10b | MCF-7 (Breast) | EGFR | 7.68 | [15] |

| 46 | - | EGFR | 0.00376 | [8] |

| 47 | - | EGFR | 0.00598 | [8] |

| 48 | - | EGFR | 0.00363 | [8] |

| 30 | - | EGFR | 0.00095 | [8] |

| 31 | - | EGFR | 0.00097 | [8] |

| 32 | - | EGFR | 0.0015 | [8] |

Table 2: In Vitro Anticancer Activity of CDK-Targeting Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Palbociclib | Various | CDK4/6 | Varies | [10][11] |

| Ribociclib | Various | CDK4/6 | Varies | [10][11] |

| Abemaciclib | Various | CDK4/6 | Varies | [10][11] |

| Compound 17 | HeLa, HT-29, MCF-7, MV4-11 | CDK2 | Varies (comparable to Palbociclib) | [4] |

Table 3: In Vitro Anticancer Activity of BCR-ABL-Targeting Pyrimidine Derivatives

| Compound ID | Cell Line | Target | EC50 (µM) | Reference |

| GNF-1 (4a) | Bcr-Abl transformed cells | Bcr-Abl | 1 | [16][17] |

| 5g (sulfonamide) | Bcr-Abl transformed cells | Bcr-Abl | 0.12 | [16][17] |

| 5h (reverse methylsulfonamide) | Bcr-Abl transformed cells | Bcr-Abl | 0.04 | [16][17] |

| 6a (pyrazole-compound) | Bcr-Abl transformed cells | Bcr-Abl | 0.09 | [16][17] |

| 14d (thieno[2,3-d]pyrimidine) | Bcr-Abl transformed cells | Bcr-Abl | 0.048 | [16][17] |

Table 4: In Vitro Anticancer Activity of Other Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | HT-29 (Colon) | 5.36 - 9.09 (range for derivatives) | [3] |

| 1 and 2 (tetralin-6-yl pyrimidines) | HepG2 (Liver) | 8.66 and 7.11 (µg/ml) | [18] |

| 3 (tetralin-6-yl pyrimidine) | HepG2 (Liver), Breast Cancer | 5.50 and 7.29 (µg/ml) | [18] |

| 12c | UO-31 (Renal) | 0.87 | [19] |

| 12f | HL-60 (TB) (Leukemia) | 1.41 | [19] |

| Compound 20 | HCT-116 (Colon) | 58.2 (µg/mL) | [20] |

| Compound 21 | HCT-116 (Colon) | 60.9 (µg/mL) | [20] |

| Compound 34 | MCF-7 (Breast), A549 (Lung) | 4.67, 4.63 | [20] |

| Compound 35 | MCF-7 (Breast), A549 (Lung) | 3.38, 3.71 | [20] |

| Compound 60 | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | 5.1, 5.02, 6.6 | [20] |

| 2a | Glioblastoma, TNBC, Oral Squamous, Colon | 5 - 8 (at 48h) | [21] |

Experimental Protocols

The evaluation of the anticancer properties of pyrimidine derivatives involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

General Synthesis of 2,4,5-Substituted Pyrimidine Derivatives

A common method for synthesizing 2,4,5-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[7]

Caption: General Synthesis Workflow for Pyrimidine Derivatives.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride in a suitable solvent (e.g., ethanol).

-

Base Addition: Add a base (e.g., sodium ethoxide) to the reaction mixture to neutralize the hydrochloride and facilitate the condensation.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours) to promote cyclization.

-

Workup: After cooling, the reaction mixture is typically poured into water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 2,4,5-substituted pyrimidine derivative.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[22][23]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][18][24][25]

Protocol:

-

Cell Treatment: Treat cells with the pyrimidine derivative for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][26]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase A to eliminate RNA staining.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[3][27][28][29][30]

Protocol:

-

Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate peptide, and the pyrimidine derivative at various concentrations in a kinase reaction buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

-

Detection: Detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.[10][19][31]

Protocol:

-

Cell Lysis: Lyse treated and untreated cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-total-EGFR).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion

Pyrimidine derivatives represent a highly versatile and promising class of anticancer agents. Their ability to target a wide range of critical cellular processes, particularly protein kinases involved in oncogenic signaling, has led to the development of several clinically successful drugs. The continued exploration of novel pyrimidine scaffolds, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds significant potential for the discovery of next-generation cancer therapeutics with improved efficacy and reduced side effects. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. sinobiological.com [sinobiological.com]

- 7. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Targeting the RB-Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Retinoblastoma protein - Wikipedia [en.wikipedia.org]

- 15. google.com [google.com]

- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 25. bosterbio.com [bosterbio.com]

- 26. cancer.wisc.edu [cancer.wisc.edu]

- 27. bellbrooklabs.com [bellbrooklabs.com]

- 28. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. In vitro kinase assay [protocols.io]

- 31. youtube.com [youtube.com]

The Pivotal Role of (4-Bromopyrimidin-2-yl)cyclopentylamine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

(4-Bromopyrimidin-2-yl)cyclopentylamine has emerged as a critical building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a class of potent kinase inhibitors known as pyrrolo[2,3-d]pyrimidines. This guide provides an in-depth analysis of its application, focusing on the synthesis of targeted therapies for cancer, alongside detailed experimental protocols and the biological pathways these compounds modulate.

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents due to its presence in the fundamental structures of DNA and RNA. The strategic functionalization of the pyrimidine ring allows for the precise targeting of various enzymes, with kinase inhibitors being a prominent success story in the treatment of cancer and other diseases. (4-Bromopyrimidin-2-yl)cyclopentylamine, with its reactive bromine atom and cyclopentylamine moiety, offers medicinal chemists a versatile platform for generating libraries of compounds with diverse biological activities.

From Intermediate to Innovator Drug: The Synthesis of CDK4/6 Inhibitors

A prime example of the utility of (4-Bromopyrimidin-2-yl)cyclopentylamine derivatives is in the synthesis of Ribociclib, a highly selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Overactivation of the CDK4/6 pathway is a hallmark of numerous cancers, leading to uncontrolled cell proliferation. Ribociclib's ability to arrest the cell cycle at the G1 phase has made it a valuable therapeutic option for certain types of breast cancer.

The synthesis of Ribociclib's core structure, a pyrrolo[2,3-d]pyrimidine, leverages a key intermediate derived from (4-Bromopyrimidin-2-yl)cyclopentylamine. A crucial step involves the formation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. A patented method for this transformation utilizes 5-bromo-2-chloro-N-cyclopentyl pyrimidin-4-amine, a compound directly related to or synthesized from (4-Bromopyrimidin-2-yl)cyclopentylamine. This method, which employs a nickel-catalyzed coupling followed by intramolecular cyclization and oxidation, represents a significant advancement by avoiding the use of more expensive palladium catalysts[1].

Experimental Protocols

Below are detailed experimental protocols for the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate and a representative final CDK4/6 inhibitor.

Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid [1]

-

Nickel-Catalyzed Coupling: 5-bromo-2-chloro-N-cyclopentyl pyrimidin-4-amine is reacted with acrylic acid in the presence of a nickel catalyst and a suitable ligand.

-

Intramolecular Cyclization: The product from the coupling reaction undergoes an intramolecular cyclization, typically facilitated by a base such as potassium carbonate, in a solvent like N,N-dimethylformamide (DMF).

-

Oxidative Dehydrogenation: The cyclized product is then treated with an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to introduce the aromaticity of the pyrrole ring, yielding the desired carboxylic acid.

Synthesis of 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide [2]

-

Amide Coupling: To a solution of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (100 mmol) in N,N-dimethylformamide (133 mL) at 0-5 °C, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (120 mmol) and a tetrahydrofuran solution of dimethylamine (2.0 M, 150 mmol) are added.

-

Base Addition and Reaction: Triethylamine (200 mmol) is added dropwise, and the mixture is stirred at 20-25 °C for 6-8 hours.

-

Workup and Purification: The reaction mixture is extracted with ethyl acetate. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final carboxamide.

Biological Activity and Quantitative Analysis

Pyrrolo[2,3-d]pyrimidine derivatives synthesized from (4-Bromopyrimidin-2-yl)cyclopentylamine have demonstrated potent inhibitory activity against a range of kinases implicated in cancer. The biological efficacy of these compounds is typically assessed through in vitro kinase assays and cell-based proliferation assays.

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | Mutant EGFR (T790M) | 0.21 | HCC827 | Not Specified | [3] |

| Pyrrolo[2,3-d]pyrimidine | Wild-type EGFR | 22 | HBE | Not Specified | [3] |

| Tricyclic Pyrrolo[2,3-d]pyrimidine | DDR2 | Not Specified | HT-29 (Colon) | 4.01 - 4.55 | [4] |

| 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivative | Not Specified | Not Specified | MCF-7 (Breast) | 51.35 | [5] |

Table 1: Representative Biological Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Key Experimental Methodologies

In Vitro Kinase Assay (CDK4)

The inhibitory activity of compounds against CDK4 is often measured using a luminescent kinase assay, such as the Kinase-Glo® Max assay. This method quantifies the amount of ATP remaining in solution following a kinase reaction.

-

Reaction Setup: Recombinant CDK4/CyclinD3 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.

-

Detection: After a defined incubation period, the Kinase-Glo® reagent is added, which terminates the kinase reaction and detects the remaining ATP via a luciferase-based reaction, producing a luminescent signal.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (MTT Assay)

The anti-proliferative effect of the compounds on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of pyrrolo[2,3-d]pyrimidine derivatives stems from their ability to interfere with key signaling pathways that drive cancer cell growth and survival.

CDK4/6 Signaling Pathway in Cell Cycle Progression

The CDK4/6 pathway is a central regulator of the cell cycle. In response to mitogenic signals, Cyclin D binds to and activates CDK4/6. The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. Inhibitors derived from (4-Bromopyrimidin-2-yl)cyclopentylamine block the kinase activity of CDK4/6, preventing Rb phosphorylation and thereby inducing G1 cell cycle arrest.

Caption: CDK4/6 signaling pathway and the mechanism of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors involves a multi-step workflow, from initial synthesis to detailed biological evaluation.

Caption: Workflow for kinase inhibitor discovery.

Conclusion

(4-Bromopyrimidin-2-yl)cyclopentylamine and its derivatives are indispensable tools in the arsenal of medicinal chemists. Their utility in constructing complex heterocyclic scaffolds, such as the pyrrolo[2,3-d]pyrimidines, has directly led to the development of life-saving targeted therapies. The continued exploration of synthetic methodologies and the biological activities of compounds derived from this versatile intermediate promises to yield the next generation of innovative medicines.

References

- 1. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]

- 2. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 1211443-61-6 [chemicalbook.com]

- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

Navigating the Terrain of a Novel Research Compound: A Technical Guide to the Safe Handling of (4-Bromopyrimidin-2-yl)cyclopentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling protocols for the research compound (4-Bromopyrimidin-2-yl)cyclopentylamine. As a novel molecule primarily used in research and development, detailed toxicological data is limited. Therefore, this document synthesizes available information and extrapolates best practices from safety data sheets (SDS) of structurally similar compounds to ensure a culture of safety in the laboratory. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Compound Identification and Properties

(4-Bromopyrimidin-2-yl)cyclopentylamine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery.[1] Its chemical structure and basic properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (4-Bromopyrimidin-2-yl)cyclopentylamine | PubChem |

| CAS Number | 1269291-43-1 | Benchchem[1] |

| Molecular Formula | C9H12BrN3 | PubChem[2] |

| Molecular Weight | 242.12 g/mol | Benchchem[1] |

| Appearance | Not explicitly stated, likely a solid | Inferred |

| Purity | Typically >95% for research use | CND Reagents[3] |

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for (4-Bromopyrimidin-2-yl)cyclopentylamine is not publicly available, the hazards can be inferred from related bromopyrimidine and amine compounds. The following classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are intended to be cautionary.

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation | H315: Causes skin irritation |

|

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

|

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

|

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

|

Note: These classifications are potential and should be treated as confirmed in the absence of definitive data. All unknown compounds should be handled as if they are hazardous.

Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach is critical when handling (4-Bromopyrimidin-2-yl)cyclopentylamine. The following workflow outlines the essential steps for safe handling in a laboratory setting.

Caption: General workflow for safely handling research chemicals.

Engineering Controls

-

Fume Hood: All manipulations of solid (4-Bromopyrimidin-2-yl)cyclopentylamine and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The following table details the recommended PPE for handling this compound, based on guidelines for similar chemicals.[4]

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side shields or goggles; face shield if splashing is a risk. | ANSI Z87.1 certified. |

| Skin | Nitrile or neoprene gloves. | Ensure gloves are compatible with the solvents being used. |

| Body | Laboratory coat. | Fully buttoned. |

| Respiratory | Not typically required if handled in a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are not sufficient. | Consult with institutional safety officer. |

First Aid Measures

In the event of exposure, immediate action is crucial. The following procedures are based on standard laboratory first aid protocols.[4]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |